(R)-1-BENZYL-3-N-BOC-AMINOPIPERIDINE

Chiral purity Enantiomeric excess Asymmetric synthesis

This (R)-enantiomer provides the requisite chiral configuration at the 3-position for asymmetric synthesis of DPP-IV inhibitors such as linagliptin. The Boc protecting group allows selective deprotection under mild acidic conditions while leaving the N-benzyl group intact. Substitution with racemic or (S)-enantiomer alternatives introduces stereochemical impurities that compromise downstream API purity. As a pre-resolved chiral scaffold available at ≥98% HPLC purity, it eliminates the time and cost of in-house optical resolution.

Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
CAS No. 454713-13-4
Cat. No. B1294081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-BENZYL-3-N-BOC-AMINOPIPERIDINE
CAS454713-13-4
Molecular FormulaC17H26N2O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-10-7-11-19(13-15)12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,18,20)/t15-/m1/s1
InChIKeyIJLXSEZUQISPRL-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Benzyl-3-N-Boc-aminopiperidine (CAS 454713-13-4) Procurement Guide for Chiral Piperidine Intermediate Selection


(R)-1-Benzyl-3-N-Boc-aminopiperidine, also designated as tert-butyl N-[(3R)-1-benzylpiperidin-3-yl]carbamate [1], is a chiral piperidine derivative featuring a benzyl group at the 1-position and a Boc-protected amine at the 3-position [2]. With a molecular formula of C17H26N2O2 and a molecular weight of 290.4 g/mol [1], this compound serves as a key intermediate in the asymmetric synthesis of pharmaceutical agents, particularly dipeptidyl peptidase IV (DPP-IV) inhibitors such as linagliptin . The (R)-enantiomer configuration imparts specific stereochemical properties essential for downstream chiral drug development.

Why Generic Substitution Fails: The Criticality of (R)-Configuration and Orthogonal Protection in (R)-1-Benzyl-3-N-Boc-aminopiperidine (CAS 454713-13-4)


Generic substitution with racemic mixtures, the (S)-enantiomer, or other N-protected piperidines is not functionally equivalent for (R)-1-Benzyl-3-N-Boc-aminopiperidine. The (R)-configuration at the 3-position dictates the stereochemical outcome in asymmetric syntheses of chiral drugs , while the orthogonal Boc protecting group enables selective deprotection under mild acidic conditions without affecting the benzyl group [1]. Substitution with the racemate or the (S)-enantiomer introduces stereochemical impurities that compromise enantiomeric purity in downstream APIs, potentially affecting pharmacological activity, as demonstrated in the resolution methods for related 3-aminopiperidines [2].

Quantitative Differentiation Evidence: (R)-1-Benzyl-3-N-Boc-aminopiperidine (CAS 454713-13-4) Versus Comparators


Chiral Purity Specification: (R)-Enantiomer vs. Racemic Mixture and (S)-Enantiomer

Commercially sourced (R)-1-Benzyl-3-N-Boc-aminopiperidine (CAS 454713-13-4) is offered with a minimum HPLC purity of 98% and is a single (R)-enantiomer [1]. In contrast, racemic mixtures of 1-benzyl-3-aminopiperidine derivatives require additional optical resolution steps, such as the use of dibenzoyl-D-tartaric acid for separation [2], adding complexity and cost to synthetic routes. Procurement of the isolated (R)-enantiomer eliminates the need for in-house chiral resolution.

Chiral purity Enantiomeric excess Asymmetric synthesis

Orthogonally Protected Amine Functionality: Boc vs. Free Amine Intermediates

(R)-1-Benzyl-3-N-Boc-aminopiperidine incorporates a tert-butoxycarbonyl (Boc) protecting group on the 3-amino moiety, whereas related intermediates such as (R)-1-benzyl-3-aminopiperidine (CAS 168466-84-0) possess a free amine [1]. The Boc group enables selective deprotection under mild acidic conditions (e.g., TFA in DCM) without affecting the N-benzyl group, providing orthogonal protection that allows for sequential functionalization in complex molecule synthesis [2].

Protecting group strategy Multistep synthesis Boc deprotection

Role as a Linagliptin Intermediate: Verified Application in DPP-IV Inhibitor Synthesis

(R)-1-Benzyl-3-N-Boc-aminopiperidine is specifically documented as an intermediate in the synthesis of linagliptin (BI-1356), a marketed DPP-IV inhibitor for type 2 diabetes . While other chiral piperidine derivatives may serve as general building blocks, the specific (R)-configuration and Boc protection of this compound align directly with the stereochemical and protecting group requirements of the linagliptin synthetic pathway [1].

DPP-IV inhibitor Type 2 diabetes Linagliptin synthesis

Optimal Application Scenarios for (R)-1-Benzyl-3-N-Boc-aminopiperidine (CAS 454713-13-4) Based on Verified Evidence


Asymmetric Synthesis of Chiral DPP-IV Inhibitors (e.g., Linagliptin)

When developing or scaling up the synthesis of linagliptin or related DPP-IV inhibitors, (R)-1-Benzyl-3-N-Boc-aminopiperidine provides the requisite (R)-configuration and orthogonal Boc protection for the construction of the chiral piperidine core . Procurement of this specific intermediate avoids the need for in-house chiral resolution and aligns with documented synthetic routes [1].

Multistep Synthesis Requiring Orthogonal Amine Protection

In complex molecule syntheses where selective functionalization of the piperidine ring is required, the Boc-protected amine of (R)-1-Benzyl-3-N-Boc-aminopiperidine allows for controlled deprotection under mild acidic conditions, leaving the N-benzyl group intact for subsequent manipulations [2]. This orthogonal protection strategy is superior to using free amine intermediates, which may undergo unwanted side reactions.

Stereochemically Demanding Chiral Building Block Sourcing

For research programs requiring a pre-resolved chiral piperidine scaffold, (R)-1-Benzyl-3-N-Boc-aminopiperidine is commercially available with high enantiomeric purity (≥ 98% HPLC) [3]. This eliminates the time, cost, and yield losses associated with in-house optical resolution of racemic 1-benzyl-3-aminopiperidine mixtures, which typically involve tartaric acid derivatives for separation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-BENZYL-3-N-BOC-AMINOPIPERIDINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.